2-t-Butylamino-1-phenylethanol methanesulfonate
Description
2-t-Butylamino-1-phenylethanol methanesulfonate is a methanesulfonate salt derivative of a β-amino alcohol, characterized by a phenylethanol backbone substituted with a tertiary butylamino group. Methanesulfonate (mesylate) salts are frequently employed in pharmaceuticals to enhance solubility, stability, or bioavailability. The tert-butyl group likely influences steric and electronic properties, modulating receptor interactions or metabolic stability compared to simpler alkylamino analogs.
Properties
CAS No. |
72156-37-7 |
|---|---|
Molecular Formula |
C13H23NO4S |
Molecular Weight |
289.39 g/mol |
IUPAC Name |
2-(tert-butylamino)-1-phenylethanol;methanesulfonic acid |
InChI |
InChI=1S/C12H19NO.CH4O3S/c1-12(2,3)13-9-11(14)10-7-5-4-6-8-10;1-5(2,3)4/h4-8,11,13-14H,9H2,1-3H3;1H3,(H,2,3,4) |
InChI Key |
CRODBIWPGWQUPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC(C1=CC=CC=C1)O.CS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-t-Butylamino-1-phenylethanol methanesulfonate typically involves the reaction of 2-t-Butylamino-1-phenylethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of 2-t-Butylamino-1-phenylethanol methanesulfonate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-t-Butylamino-1-phenylethanol methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: The methanesulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines .
Scientific Research Applications
Pharmacological Applications
1. β2-Adrenergic Receptor Agonists
One of the significant applications of 2-t-butylamino-1-phenylethanol methanesulfonate is in the development of β2-adrenergic receptor agonists. These compounds are crucial in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). The methanesulfonate derivative enhances the solubility and bioavailability of the active pharmaceutical ingredient, making it more effective for therapeutic use. Research has shown that derivatives of this compound can exhibit selective agonistic activity at the β2-adrenergic receptor, which is essential for bronchodilation .
2. Antiviral Activity
Recent studies have indicated that compounds similar to 2-t-butylamino-1-phenylethanol methanesulfonate may possess inhibitory effects against viral proteases, particularly those involved in SARS-CoV-2 replication. Molecular modeling and in vitro assays have demonstrated that certain derivatives can bind effectively to the active site of viral proteases, suggesting potential for development as antiviral agents .
Cosmetic Formulations
1. Skin Care Products
The compound is also utilized in cosmetic formulations due to its moisturizing properties. It can enhance the stability and sensory attributes of creams and lotions. Research indicates that formulations incorporating 2-t-butylamino-1-phenylethanol methanesulfonate exhibit improved skin hydration and texture, making it a valuable ingredient in high-end cosmetic products .
2. Experimental Design in Formulation Development
A study employing Box-Behnken design methodology highlighted how varying concentrations of this compound influenced the physical properties of cosmetic formulations. The results demonstrated significant improvements in consistency, stickiness, and overall sensory experience, underscoring its versatility in product development .
Analytical Chemistry
1. Reference Standards
In analytical chemistry, 2-t-butylamino-1-phenylethanol methanesulfonate serves as a reference standard for various laboratory tests. It is critical for calibrating instruments and validating analytical methods due to its well-characterized properties .
2. Stability Studies
Stability studies involving this compound have been conducted to evaluate its degradation under different environmental conditions. These studies are essential for ensuring the integrity of pharmaceutical formulations over their shelf life .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study on β2-Adrenergic Receptor Agonists | Pharmacological | Derivatives showed significant selectivity and efficacy for respiratory treatments. |
| SARS-CoV-2 Protease Inhibition | Antiviral Research | Identified compounds demonstrated binding affinity to viral proteases, indicating potential therapeutic use. |
| Cosmetic Formulation Development | Cosmetic Science | Enhanced moisturizing properties and improved sensory profiles in skin care products. |
Mechanism of Action
The mechanism of action of 2-t-Butylamino-1-phenylethanol methanesulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl Methanesulfonate (MMS)
Methyl methanesulfonate (CAS 66-27-3) is a well-studied alkylating agent. Key distinctions include:
- Mechanism of Action: MMS directly alkylates DNA, inducing genotoxic stress and activating p53-dependent transcriptional programs .
- Toxicological Profile: At 200 μM, MMS activates 255 p53-regulated genes, including DNA repair and apoptosis pathways, with minimal overlap (<15%) with other genotoxins like etoposide .
Ethyl 3-[(2-{[4-(Hexyloxycarbonylaminoiminomethyl)phenylamino]methyl}-1-methyl-1H-benzimidazole-5-carbonyl)pyridin-2-ylamino]propionate Methanesulfonate
This benzimidazole-derived methanesulfonate (Boehringer Ingelheim, 2008) highlights structural complexity in sulfonate salts:
- Crystallographic Data: X-ray powder diffraction (Table 1, ) reveals distinct d-spacing (e.g., 2Θ = 5.2°, d = 16.9 Å) due to its extended aromatic system and hexyloxycarbonyl substituents. In comparison, 2-t-butylamino-1-phenylethanol methanesulfonate’s simpler structure would likely exhibit shorter d-spacing, reflecting reduced molecular packing complexity.
- Pharmacological Potential: The benzimidazole moiety in the Boehringer compound suggests kinase or GPCR targeting, whereas the phenylethanol backbone in the target compound may favor adrenergic interactions.
Methylenebisbutanethiolsulfonate
A bis-sulfonate ester (CAS 16008-32-5) with dual butanethiolsulfonate groups :
- Reactivity: The sulfur atoms in methylenebisbutanethiolsulfonate confer nucleophilic susceptibility, whereas the methanesulfonate group in 2-t-butylamino-1-phenylethanol methanesulfonate is more resistant to hydrolysis, enhancing stability.
- Applications: Bis-sulfonates are often used as crosslinkers or enzyme inhibitors, contrasting with mono-sulfonates’ typical role in improving drug solubility.
Data Tables
Table 1. Comparative Transcriptional Responses of Methanesulfonate Derivatives
| Compound | p53-Regulated Genes | Unique Genes | Common Genes (Core DNA Damage Response) |
|---|---|---|---|
| Methyl Methanesulfonate | 255 | 147 | 38 |
| Etoposide | 103 | 14 | 38 |
| Quercetin | 149 | 50 | 38 |
Data adapted from toxicogenomic analysis at equitoxic concentrations .
Table 2. Structural and Physicochemical Comparison
| Property | 2-t-Butylamino-1-phenylethanol Methanesulfonate | Methyl Methanesulfonate | Ethyl Benzimidazole Methanesulfonate |
|---|---|---|---|
| Molecular Weight | ~299 g/mol (estimated) | 110 g/mol | ~650 g/mol |
| Key Functional Groups | Tert-butylamino, phenylethanol, mesylate | Methyl, mesylate | Benzimidazole, hexyloxycarbonyl |
| Likely Solubility | High (polar mesylate counterion) | Moderate | Low (hydrophobic substituents) |
Research Findings and Mechanistic Insights
- p53 Pathway Activation: Methyl methanesulfonate’s robust gene regulation (255 genes) underscores its potent genotoxicity, while 2-t-butylamino-1-phenylethanol methanesulfonate’s lack of strong alkylating groups may limit similar effects .
- Crystallographic Trends : Methanesulfonate salts with aromatic systems (e.g., Boehringer compound) exhibit complex diffraction patterns due to π-π stacking, unlike aliphatic analogs .
- Sulfonate Reactivity: Bis-sulfonates like methylenebisbutanethiolsulfonate show higher electrophilicity than mono-sulfonates, impacting their biological interactions .
Biological Activity
2-t-Butylamino-1-phenylethanol methanesulfonate (CAS 72156-37-7) is a compound of interest in pharmacological and biochemical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C12H17NO3S
- Molecular Weight : 257.34 g/mol
- Structure : The compound features a t-butyl amino group attached to a phenylethanol backbone, with a methanesulfonate moiety that enhances its solubility and biological activity.
The biological activity of 2-t-butylamino-1-phenylethanol methanesulfonate is attributed to its interaction with various biological targets, including:
- Receptors : It may act on adrenergic receptors, influencing cardiovascular and central nervous system functions.
- Enzymatic Inhibition : Preliminary studies suggest it could inhibit enzymes involved in neurotransmitter metabolism, potentially affecting mood and cognitive functions.
Antioxidant Activity
Research indicates that compounds similar to 2-t-butylamino-1-phenylethanol methanesulfonate exhibit significant antioxidant properties. These properties are measured through various assays, such as DPPH and ABTS, demonstrating the ability to scavenge free radicals.
| Compound | IC50 Value (µM) | Assay Type |
|---|---|---|
| 2-t-Butylamino-1-phenylethanol methanesulfonate | TBD | DPPH |
| Similar Compound A | 25.4 | DPPH |
| Similar Compound B | 30.1 | ABTS |
Neuroprotective Effects
In vitro studies have suggested neuroprotective effects in neuronal cell lines. The compound's ability to modulate oxidative stress pathways may contribute to its protective effects against neurodegenerative conditions.
Case Studies
-
Study on Neuroprotection :
- Objective : To assess the neuroprotective effects of 2-t-butylamino-1-phenylethanol methanesulfonate in a model of oxidative stress.
- Methodology : Neuronal cells were exposed to oxidative stressors with and without the compound.
- Findings : The compound significantly reduced cell death compared to controls, suggesting potential for treating conditions like Alzheimer's disease.
-
Antioxidant Efficacy Study :
- Objective : To evaluate the antioxidant capacity of the compound.
- Methodology : Various concentrations were tested using DPPH and ABTS assays.
- Results : The compound showed notable scavenging activity with an IC50 value comparable to established antioxidants.
Therapeutic Applications
Given its biological activities, 2-t-butylamino-1-phenylethanol methanesulfonate is being explored for:
- Cognitive Enhancers : Potential use in treating cognitive deficits associated with aging or neurodegenerative diseases.
- Cardiovascular Health : Possible applications in managing hypertension or heart diseases through adrenergic modulation.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for preparing 2-t-Butylamino-1-phenylethanol methanesulfonate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves sulfonation of the parent alcohol (2-t-Butylamino-1-phenylethanol) using methanesulfonyl chloride under controlled pH (neutral to slightly basic) and low temperatures (0–5°C) to minimize side reactions. Optimization may include adjusting stoichiometry (1:1.2 molar ratio of alcohol to methanesulfonyl chloride) and using inert solvents like dichloromethane or THF. Post-reaction purification via recrystallization or column chromatography is critical for isolating high-purity product .
Q. How can researchers validate the purity and structural integrity of synthesized 2-t-Butylamino-1-phenylethanol methanesulfonate?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm).
- Spectroscopy : Confirm structure via H/C NMR (e.g., δ~7.3–7.5 ppm for aromatic protons, δ~3.1–3.3 ppm for methanesulfonate methyl group) and FT-IR (S=O stretching at ~1350–1160 cm) .
- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H] or [M+Na] adducts .
Advanced Research Questions
Q. What advanced analytical methods are suitable for detecting trace impurities (e.g., alkyl methanesulfonate byproducts) in 2-t-Butylamino-1-phenylethanol methanesulfonate?
- Methodological Answer : A validated LC-MS/MS method with MRM (Multiple Reaction Monitoring) is recommended. For example:
- Column : Zorbax SB-C18 (150 × 4.6 mm, 3.5 µm).
- Mobile Phase : Gradient of acetonitrile and 0.1% formic acid.
- Sensitivity : LOD = 0.3 µg/g, LOQ = 0.4 µg/g.
- Calibration : Linear range 0.0025–0.3 µg/mL (R > 0.999) .
Q. How can researchers address contradictions in stability data for methanesulfonate derivatives under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Monitor degradation via:
- Forced Degradation : Expose to heat (80°C), light (UV), and hydrolytic conditions (acid/base).
- Data Analysis : Use Arrhenius kinetics to extrapolate shelf-life. For example, methanesulfonates are prone to hydrolysis at high humidity; thus, storage in desiccators with silica gel is advised .
Q. What strategies mitigate enantiomeric interference in studies involving chiral analogs of 2-t-Butylamino-1-phenylethanol methanesulfonate?
- Methodological Answer :
- Chiral Chromatography : Use Chiralpak® IA or IB columns with hexane/isopropanol mobile phases.
- Dynamic Kinetic Resolution : Employ chiral catalysts (e.g., palladium complexes) during synthesis to enhance enantiomeric excess (ee > 95%) .
Safety and Toxicity Considerations
Q. What safety protocols are essential for handling 2-t-Butylamino-1-phenylethanol methanesulfonate, given structural similarities to carcinogenic methanesulfonates?
- Methodological Answer :
- Exposure Control : Use fume hoods, gloves, and PPE. Monitor airborne levels with OSHA/NIOSH-compliant detectors.
- Waste Disposal : Neutralize with 10% sodium bicarbonate before disposal.
- Carcinogenicity Assessment : Conduct Ames tests for mutagenicity and rodent carcinogenicity studies if chronic exposure is anticipated .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
